2-Thiepanone

描述

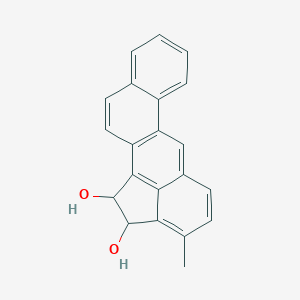

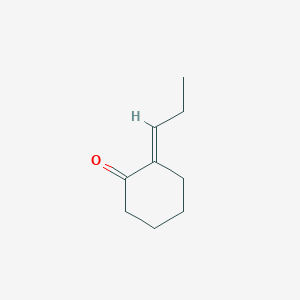

2-Thiepanone, also known as Thiepan-2-one, is a chemical compound with the molecular formula C6H10OS . It has an average mass of 130.208 Da and a mono-isotopic mass of 130.045242 Da .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes 2-Thiepanone, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 2-Thiepanone consists of a five-membered ring containing one sulfur atom . The structure can be represented by the SMILES notation: O=C1CCCCCS1 .Chemical Reactions Analysis

Thiophene derivatives, including 2-Thiepanone, are synthesized through various reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Physical And Chemical Properties Analysis

2-Thiepanone has a molecular weight of 130.211 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the available sources .科研应用

1. Reproductive Biology Research

- Control of Male Fertility : A study by (Wiebe & Barr, 1984) explored the effects of 1,2,3-trihydroxypropane on male reproductive biology, noting its impact on spermatogenesis and fertility without altering other sexual characteristics or hormone levels.

2. Pharmacological Studies

- Antidepressant and Neuroprotective Properties : The research on 2-Methoxystypandrone, a compound structurally related to 2-Thiepanone, highlighted its potential in treating brain injuries and promoting neurogenesis. This was demonstrated in a study where it ameliorated brain function and preserved blood-brain barrier integrity in a mouse model of acute ischemic stroke (Chern et al., 2014).

3. Agricultural Applications

- Fruit Maturity Delay : In the agricultural sector, a study by (Rebolledo-Martínez et al., 2002) showed the use of Fruitone CPA (acid 2-3 clorofenoxi -propionic) in delaying the maturity of pineapple fruits, suggesting a potential area for 2-Thiepanone's application in crop management.

4. Biochemical Research

- Thiol Reactive Probes and Chemosensors : A study on thiol reactive probes and chemosensors by (Peng et al., 2012) discussed the importance of thiols in biological processes. This research could provide a framework for understanding how 2-Thiepanone, potentially reacting with thiols, might be used in biochemical assays or as a part of chemosensors.

未来方向

While specific future directions for 2-Thiepanone are not mentioned, thiophene-based analogs are a growing area of interest for scientists due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

性质

IUPAC Name |

thiepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c7-6-4-2-1-3-5-8-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUOVADUXMCWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)SCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170204 | |

| Record name | 2-Thiepanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiepanone | |

CAS RN |

17689-16-6 | |

| Record name | 2-Thiepanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017689166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiepanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)